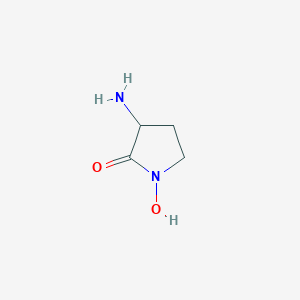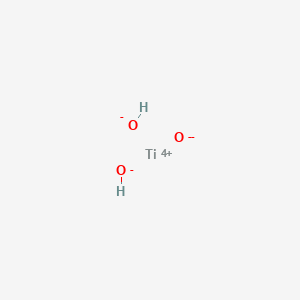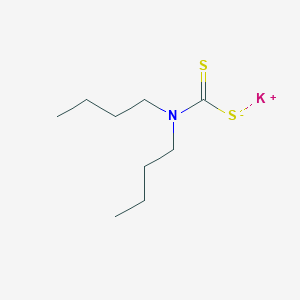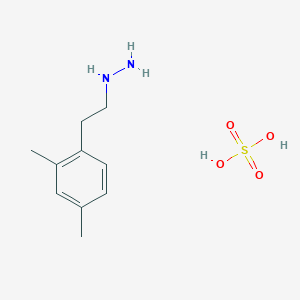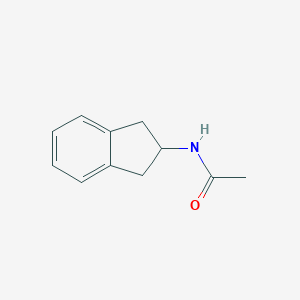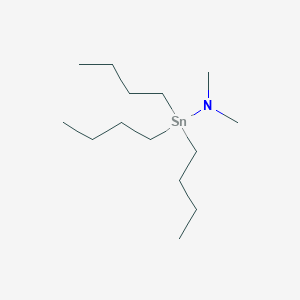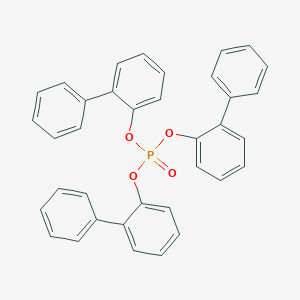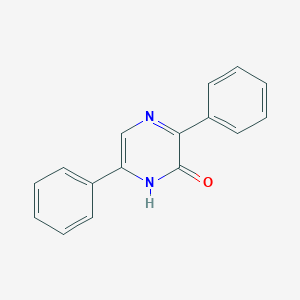
3,6-Diphenyl-2-pyrazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-2-pyrazinol is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-2-pyrazinol is not fully understood. However, it has been reported to act as a free radical scavenger, which helps to prevent oxidative damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Several studies have reported the biochemical and physiological effects of 3,6-Diphenyl-2-pyrazinol. The compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. It has also been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,6-Diphenyl-2-pyrazinol in lab experiments is its ease of synthesis and availability. The compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its poor water solubility, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for research on 3,6-Diphenyl-2-pyrazinol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is its use as a fluorescent probe for detecting metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its properties for various applications.
In conclusion, 3,6-Diphenyl-2-pyrazinol is a promising compound that has shown potential applications in various fields of scientific research. Its ease of synthesis, stability, and beneficial effects make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Méthodes De Synthèse
The synthesis of 3,6-Diphenyl-2-pyrazinol is a straightforward process that involves the reaction of 2,3-diaminopyrazine with benzil in the presence of a mild acid catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
3,6-Diphenyl-2-pyrazinol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
1088-34-2 |
|---|---|
Nom du produit |
3,6-Diphenyl-2-pyrazinol |
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)17-11-14(18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
Clé InChI |
YAILYEMDUBVLNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
Solubilité |
0.4 [ug/mL] |
Synonymes |
3,6-Diphenylpyrazin-2(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
